molecular formula C8H7NNaO6S B587870 Isatin-5-sulfonic Acid Monosodium Salt Monohydrate CAS No. 303137-11-3

Isatin-5-sulfonic Acid Monosodium Salt Monohydrate

Cat. No.: B587870
CAS No.: 303137-11-3
M. Wt: 268.195
InChI Key: WAUXWZMADYBVQQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate monohydrate . This designation reflects its structural features:

  • A substituted indole core with ketone groups at positions 2 and 3.
  • A sulfonate group (-SO₃⁻) at position 5, neutralized by a sodium cation (Na⁺).
  • One water molecule incorporated into the crystalline lattice as a hydrate.

The structural formula (Figure 1) illustrates:

  • A bicyclic indole system with two ketone oxygen atoms at positions 2 and 3.
  • A sulfonate group (-SO₃⁻) para to the nitrogen atom on the aromatic ring.
  • A sodium ion electrostatically bound to the sulfonate group.
  • A water molecule hydrogen-bonded to the ionic lattice.
Structural Formula (Simplified):  
      O  
      ||  
O=C1C2=C(C=C(S(=O)([O-])=O)C=C2)NC1=O · H₂O · Na⁺  

CAS Registry Number (303137-11-3) and Alternative Designations

The compound is uniquely identified by the CAS Registry Number 303137-11-3 , which distinguishes it from related hydrates and salts. Alternative names include:

Designation Source
1H-Indole-5-sulfonic acid, 2,3-dihydro-2,3-dioxo-, sodium salt, hydrate (1:1:1)
5-Sulfoisatin sodium salt monohydrate
Sodium 2,3-dioxoindoline-5-sulfonate monohydrate

These synonyms emphasize its functional groups (sulfonate, ketones), counterion (sodium), and hydration state.

Molecular Formula (C₈H₇NNaO₆S) and Hydration State Analysis

The molecular formula C₈H₇NNaO₆S accounts for:

  • Anhydrous component : C₈H₅NNaO₅S (MW = 250.19 g/mol).
  • Hydration : One H₂O molecule (MW = 18.015 g/mol), yielding a total MW of 268.20 g/mol .

Hydration Analysis Methods :

  • Thermogravimetric Analysis (TGA) : Shows ~6.7% mass loss at 100–150°C, corresponding to the release of one H₂O molecule.
  • Karl Fischer Titration : Quantifies water content as 6.6–6.8%, consistent with monohydrate stoichiometry.
Property Value
Anhydrous MW 250.19 g/mol
Hydrate MW 268.20 g/mol
Water Content 6.7% (theoretical)

This hydration state enhances solubility in polar solvents (e.g., water, DMSO), critical for its applications in biochemical assays.

Properties

InChI

InChI=1S/C8H5NO5S.Na.H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;/h1-3H,(H,9,10,11)(H,12,13,14);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUXWZMADYBVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2.O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857899
Record name PUBCHEM_71749626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303137-11-3
Record name PUBCHEM_71749626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Conditions

Sulfonation is typically conducted using oleum (fuming sulfuric acid) or concentrated sulfuric acid as the sulfonating agent. In a representative procedure, isatin is dissolved in 30% oleum under a nitrogen atmosphere and stirred at 35°C for 24 hours . The exothermic reaction requires careful temperature control to avoid over-sulfonation or decomposition. After completion, the mixture is cooled to 0–5°C in an ice bath, prompting crystallization of the sulfonated intermediate as an orange solid.

Table 1: Optimal Sulfonation Conditions

ParameterValue/DetailSource
Sulfonating agent30% oleum
Temperature35°C
Reaction time24 hours
Yield21–25%

Mechanistic Insights

The sulfonation proceeds via electrophilic aromatic substitution, where the electron-rich C-5 position of isatin is targeted. The reaction’s regioselectivity is attributed to the directing effects of the adjacent carbonyl groups at C-2 and C-3, which activate the aromatic ring toward electrophilic attack.

Neutralization to Monosodium Salt

The sulfonated intermediate (isatin-5-sulfonic acid) is neutralized with sodium hydroxide to form the monosodium salt.

Laboratory-Scale Neutralization

In a typical protocol, the sulfonated product is suspended in water, and a 10% NaOH solution is added incrementally until the pH reaches 6.5–7.0 . The mixture is heated to 92–95°C to ensure complete dissolution and reaction homogeneity. Maintaining this temperature prevents premature crystallization and ensures efficient salt formation.

Industrial-Scale Neutralization

Industrial processes employ continuous stirred-tank reactors (CSTRs) for scalability. After neutralization, the solution is filtered through bag filters to remove particulate impurities, and the filtrate is transferred to a distillation unit to concentrate the product.

Table 2: Neutralization Parameters

ParameterLaboratory ScaleIndustrial ScaleSource
NaOH concentration10% aqueous solution20–30% aqueous solution
Temperature92–95°C90–95°C
pH target6.5–7.07.0–7.5

Crystallization and Hydrate Formation

The final step involves crystallizing the monosodium salt as a monohydrate. Hydrate formation is sensitive to cooling rates, solvent composition, and drying conditions.

Controlled Crystallization

The neutralized solution is cooled to 35°C at a rate of 2–3°C per minute to initiate crystallization. Seed crystals may be added to promote uniform crystal growth. The slurry is then centrifuged at 25°C for 40–60 minutes to isolate the monohydrate. Prolonged dehydration at higher temperatures risks converting the monohydrate to an anhydrous form.

Solvent Systems and Purity

Industrial methods use water-methanol mixtures (3:1 v/v) to enhance crystal purity. The product is washed with icy water to residual sulfuric acid, yielding a purity of ≥98%.

Table 3: Crystallization Optimization

ParameterOptimal ValueEffect on ProductSource
Cooling rate2–3°C/minPrevents amorphous phase formation
Centrifugation time40–60 minutesReduces moisture content to <5%
Washing solventIcy waterRemoves residual H2SO4

Industrial Production Workflow

Large-scale synthesis integrates sulfonation, neutralization, and crystallization into a continuous process:

  • Sulfonation Reactor : Isatin and oleum are fed into a corrosion-resistant reactor (e.g., glass-lined steel) at 35°C.

  • Neutralization Loop : The sulfonated product is neutralized in a CSTR with automated pH control.

  • Crystallization Kettle : The solution is cooled and seeded to initiate monohydrate formation.

  • Centrifugation and Drying : A peeler centrifuge separates crystals, which are dried in a vacuum tray drier at 40°C.

Challenges and Mitigation Strategies

  • By-product Formation : Over-sulfonation at C-4 or C-6 positions can occur if temperatures exceed 40°C. Mitigated via precise temperature control.

  • Hydrate Stability : The monohydrate is hygroscopic. Storage under nitrogen in airtight containers prevents deliquescence.

  • Waste Management : Spent sulfuric acid is neutralized with lime (CaO) to generate calcium sulfate sludge, which is landfilled .

Chemical Reactions Analysis

Types of Reactions

Isatin-5-sulfonic Acid Monosodium Salt Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonated isatin derivatives, while reduction can produce reduced isatin compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Isatin-5-sulfonic Acid Monosodium Salt Monohydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Isatin-5-sulfonic Acid Monosodium Salt Monohydrate involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The compound can inhibit certain enzymes and modulate protein functions, making it valuable in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Monosodium Salt Hydrates

The following table compares isatin-5-sulfonic acid sodium salt dihydrate with structurally or functionally related monosodium salt hydrates, including amino acid derivatives, dye intermediates, and industrial salts.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Applications Safety Data
Isatin-5-sulfonic acid sodium salt dihydrate C₈H₈NNaO₇S 285.21 652154-08-0 Laboratory use (unspecified) Skin/eye irritation, respiratory irritation
L-Glutamic acid monosodium salt monohydrate C₅H₈NNaO₄·H₂O 187.13 6106-04-3 Flavor enhancer (MSG), chemoattractant in marine research Laboratory chemical; no acute toxicity reported in reviewed data
Monosodium L-aspartate monohydrate C₄H₇NO₄Na·H₂O 173.12 3792-50-5 Diagnostic reagents, biochemical research Avoid prolonged skin/eye contact; no severe hazards listed
H acid monosodium salt monohydrate C₁₀H₁₀NNaO₈S₂·H₂O (estimated) ~428.3 (estimated) Not available Dye intermediate (naphthalene-based sulfonic acid) Limited safety data; handle as irritant due to sulfonic acid groups
Sodium bisulfate monohydrate NaHSO₄·H₂O 138.08 10034-88-5 pH adjustment, cleaning agents, industrial processes Corrosive; causes severe skin/eye damage

Key Observations:

Structural Differences: Isatin-5-sulfonic acid derivatives feature an indole backbone with sulfonic acid substitution, whereas amino acid salts (e.g., L-glutamic acid, L-aspartate) are linear compounds with carboxylate and amine groups . H acid monosodium salt monohydrate contains a naphthalene ring system with dual sulfonic acid groups, making it structurally distinct .

Functional Applications: Amino Acid Salts: L-Glutamic and L-aspartate salts are primarily used in food science (flavor enhancement) and diagnostics, leveraging their biocompatibility .

Safety Profiles: Isatin-5-sulfonic acid sodium salt dihydrate and sodium bisulfate monohydrate pose significant irritation risks, requiring stringent handling protocols . Amino acid salts exhibit milder hazards, aligning with their use in food and biomedical contexts .

Research Findings and Limitations

  • Isatin Derivatives: No peer-reviewed studies on isatin-5-sulfonic acid sodium salt monohydrate were identified. The dihydrate form’s data originates from supplier-generated safety sheets, emphasizing the need for independent toxicological studies .
  • Amino Acid Salts: L-Glutamic acid monosodium salt monohydrate demonstrated potent chemoattractant activity in lobsters at 10⁻¹M concentrations, outperforming other stimuli like betaine . This highlights its biochemical relevance beyond culinary uses.
  • H Acid: Widely used in dye synthesis, its monosodium salt monohydrate form requires further characterization to clarify hydration effects on solubility and stability .

Biological Activity

Isatin-5-sulfonic Acid Monosodium Salt Monohydrate (CAS 303137-11-3) is a derivative of isatin characterized by a sulfonic acid group at the 5-position of the isatin ring. This compound has garnered attention in biochemical research due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C8H7NNaO6S
  • Molecular Weight : 256.2 g/mol
  • Appearance : Typically presented as a white to off-white powder.

Synthesis

The synthesis of this compound involves the sulfonation of isatin, typically achieved through the reaction with sulfuric acid followed by neutralization with sodium hydroxide. This process can be scaled for industrial production, ensuring high yield and purity through methods such as crystallization.

Biological Activity

Isatin derivatives, including this compound, exhibit a range of biological activities. The following sections detail its mechanisms of action, specific biological effects, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfonic acid group enhances solubility and reactivity, facilitating participation in biochemical processes such as enzyme inhibition and modulation of protein functions. Notably, it has been shown to inhibit enzymes involved in critical cellular processes, making it valuable for drug discovery.

Enzyme Inhibition Studies

  • Enzyme Targets :
    • Kinesin Spindle Protein (Eg5) : Inhibition of Eg5 can lead to cell cycle arrest in cancer cells, suggesting potential applications in cancer therapy .
    • SARS-CoV 3CLpro : Various isatin derivatives have been evaluated for their inhibitory effects on this protease, which plays a crucial role in viral replication .
  • Inhibition Assays :
    A study assessing the inhibitory activity of substituted isatins against SARS-CoV 3CLpro revealed that modifications at the 5-position significantly enhance inhibitory potency. For instance:
    CompoundR GroupInhibition Ratio (1 mM)
    3aBr90.54%
    3eNO₂93.96%
    3fOCH₃95.32%
    The results indicate that specific substitutions can lead to enhanced biological activity .

Case Studies

  • Cancer Research :
    A study explored the use of Isatin derivatives as potential anticancer agents by targeting Eg5. The water-soluble nature of this compound allows for better bioavailability and therapeutic efficacy in vivo .
  • Antiviral Activity :
    Research has demonstrated that certain isatin derivatives can inhibit SARS-CoV proteases effectively, suggesting their potential as antiviral agents. The structure-activity relationship analysis indicated that modifications at the 5-position could optimize inhibitory effects against viral targets .

Broader Biological Activities

Beyond enzyme inhibition, Isatin derivatives have been reported to exhibit various other biological activities:

  • Antimicrobial : Exhibiting activity against bacteria and fungi.
  • Anti-inflammatory : Potentially reducing inflammation through inhibition of COX enzymes.
  • Neuroprotective : Showing promise in protecting neuronal cells from oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Isatin-5-sulfonic acid monosodium salt monohydrate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of isatin derivatives followed by neutralization with sodium hydroxide and controlled crystallization to form the monohydrate. Key steps include:

  • Sulfonation under controlled temperature (e.g., 40–60°C) to avoid over-sulfonation.
  • Purification via recrystallization in aqueous ethanol to isolate the monosodium salt.
  • Hydration control during crystallization by maintaining humidity (e.g., 60–70% RH). Yield optimization requires monitoring pH (target ~7–8) and stoichiometric ratios of reagents .
    • Experimental Design : Use TLC or HPLC to track reaction progress. Characterize intermediates via FTIR (sulfonic acid group at ~1030 cm⁻¹) and confirm hydration via thermogravimetric analysis (TGA) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Essential characterization includes:

  • Molar mass : Confirm via mass spectrometry (e.g., ESI-MS) or elemental analysis (expected ~285.21 g/mol for anhydrous form) .
  • Hydration state : Quantify water content using Karl Fischer titration or TGA (weight loss at 100–150°C).
  • Solubility : Test in polar solvents (e.g., water, DMSO) under varying temperatures.
  • Morphology : Assess via SEM or powder XRD to determine crystallinity .

Q. What are the critical storage and handling precautions for this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hydration/dehydration. Avoid exposure to strong oxidizers (e.g., peroxides), which may induce hazardous decomposition .
  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work in fume hoods to minimize inhalation of dust (H335) .

Advanced Research Questions

Q. How does the sulfonic acid group in Isatin-5-sulfonic acid influence its reactivity in catalytic or biological systems?

  • Methodological Answer : The sulfonate moiety enhances water solubility and stabilizes anionic intermediates. To study reactivity:

  • Catalytic applications : Test in aqueous-phase reactions (e.g., acid-catalyzed hydrolysis) using UV-Vis or NMR to monitor kinetics.
  • Biological activity : Evaluate enzyme inhibition (e.g., kinases) via fluorescence-based assays. Compare with non-sulfonated isatin derivatives to isolate sulfonic acid effects .
    • Data Contradictions : Limited data on environmental toxicity (e.g., aquatic organisms) requires extrapolation from structurally related sulfonates. Cross-validate using in silico models (e.g., QSAR) .

Q. What analytical methods are suitable for detecting decomposition products under oxidative conditions?

  • Methodological Answer : Under oxidative stress (e.g., with H₂O₂ or UV light):

  • Decomposition products : Monitor NOx, CO, and sulfur oxides via GC-MS or FTIR.
  • Stability testing : Use accelerated stability chambers (40°C/75% RH) and compare degradation profiles with HPLC-UV .
    • Experimental Design : Pair with radical scavengers (e.g., BHT) to identify decomposition pathways (radical vs. hydrolytic) .

Q. How can researchers address the lack of toxicological data for this compound?

  • Methodological Answer :

  • In vitro models : Use MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.
  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201) .
  • Data gaps : Cross-reference SDS warnings (e.g., respiratory irritation) and apply precautionary exposure limits (e.g., <1 mg/m³) .

Q. What strategies are recommended for studying its potential pharmacological applications, such as enzyme inhibition?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with known isatin interactions (e.g., monoamine oxidases, MAOs).
  • Assay design : Use fluorogenic substrates (e.g., Amplex Red for MAO-B) to measure inhibition kinetics (IC₅₀).
  • SAR studies : Synthesize analogs (e.g., halogenated isatins) to correlate structural features with activity .

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